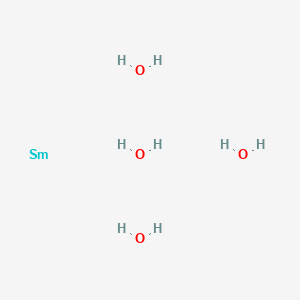
Tetrahydrate samarium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrate samarium, also known as samarium(III) acetate tetrahydrate, is a compound of samarium, a rare earth element. It is represented by the chemical formula Sm(CH₃COO)₃·4H₂O. This compound is typically found in a pale yellow powder form and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Tetrahydrate samarium can be synthesized by dissolving samarium(III) oxide in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . The reaction can be represented as follows: [ \text{Sm}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Sm}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the dissolution of samarium oxide in acetic acid, followed by crystallization and drying under controlled conditions to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
Tetrahydrate samarium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form samarium(III) oxide.
Reduction: It can be reduced to samarium(II) compounds under specific conditions.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include samarium oxides, samarium halides, and various organometallic compounds. These products have significant applications in different scientific and industrial fields .
科学的研究の応用
Tetrahydrate samarium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems and as a component in certain biochemical assays.
Industry: It is used in the production of high-performance materials, such as supercapacitors and luminescent devices
作用機序
The mechanism of action of tetrahydrate samarium involves its ability to interact with various molecular targets and pathways. In medical applications, for example, samarium compounds can target bone tissues and deliver localized radiation to treat cancerous lesions . The compound’s interaction with biological molecules can also influence biochemical pathways, making it useful in research and therapeutic contexts .
類似化合物との比較
Similar Compounds
Samarium(III) chloride (SmCl₃): A common samarium compound used in various chemical reactions.
Samarium(III) nitrate (Sm(NO₃)₃): Another widely used samarium compound with applications in research and industry.
Samarium(III) oxide (Sm₂O₃): A stable oxide form of samarium used in high-temperature applications.
Uniqueness
Tetrahydrate samarium is unique due to its specific hydration state, which influences its solubility and reactivity. This makes it particularly useful in applications where controlled reactivity and solubility are essential, such as in catalysis and material science .
特性
分子式 |
H8O4Sm |
|---|---|
分子量 |
222.4 g/mol |
IUPAC名 |
samarium;tetrahydrate |
InChI |
InChI=1S/4H2O.Sm/h4*1H2; |
InChIキー |
PLQPSMQUVLVDDX-UHFFFAOYSA-N |
正規SMILES |
O.O.O.O.[Sm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
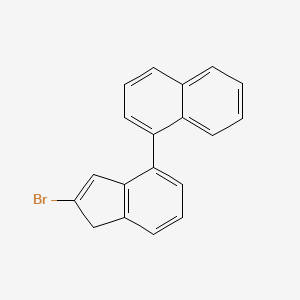
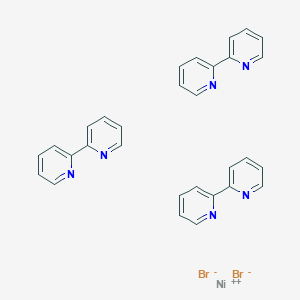
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
![4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile](/img/structure/B12514358.png)
![5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione](/img/structure/B12514359.png)
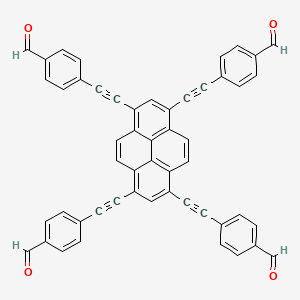
![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
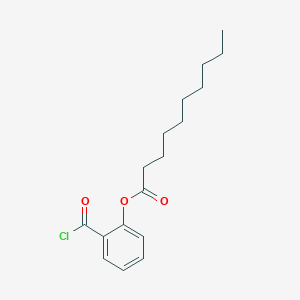

![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
